molecular formula C20H11ClN2O2S B11674332 (2E)-2-{[5-(4-chlorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2E)-2-{[5-(4-chlorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11674332
M. Wt: 378.8 g/mol
InChI Key: MMBYPJQLXOLIKR-WOJGMQOQSA-N
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Description

(2E)-2-{[5-(4-chlorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic compound characterized by its unique structure, which includes a thiazolo[3,2-a]benzimidazole core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[5-(4-chlorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 2-furylmethylketone in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-aminobenzimidazole under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{[5-(4-chlorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

(2E)-2-{[5-(4-chlorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-{[5-(4-chlorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
  • Vanillin acetate

Uniqueness

(2E)-2-{[5-(4-chlorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one stands out due to its unique combination of a thiazolo[3,2-a]benzimidazole core with a chlorophenyl and furyl group. This structure imparts specific chemical and biological properties that are distinct from other similar compounds, making it a valuable subject of study in various fields.

Properties

Molecular Formula

C20H11ClN2O2S

Molecular Weight

378.8 g/mol

IUPAC Name

(2E)-2-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C20H11ClN2O2S/c21-13-7-5-12(6-8-13)17-10-9-14(25-17)11-18-19(24)23-16-4-2-1-3-15(16)22-20(23)26-18/h1-11H/b18-11+

InChI Key

MMBYPJQLXOLIKR-WOJGMQOQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C\C4=CC=C(O4)C5=CC=C(C=C5)Cl)/S3

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)Cl)S3

Origin of Product

United States

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